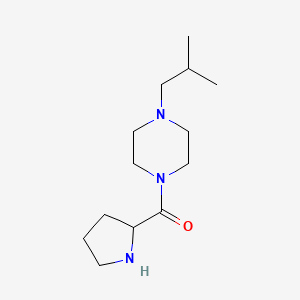
1-Isobutyl-4-prolylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutyl-4-prolylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-4-prolylpiperazine typically involves the reaction of piperazine with 2-methylpropyl and pyrrolidine-2-carbonyl groups under controlled conditions. Common reagents used in the synthesis may include:
- Piperazine
- 2-Methylpropyl bromide
- Pyrrolidine-2-carboxylic acid
- Catalysts such as palladium or platinum
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and catalysts, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-Isobutyl-4-prolylpiperazine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Isobutyl-4-prolylpiperazine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Methylpropyl)-4-(pyrrolidine-2-carbonyl)piperidine
- 1-(2-Methylpropyl)-4-(pyrrolidine-2-carbonyl)morpholine
- 1-(2-Methylpropyl)-4-(pyrrolidine-2-carbonyl)pyrazine
Uniqueness
1-Isobutyl-4-prolylpiperazine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
1266726-12-8 |
|---|---|
Molekularformel |
C13H25N3O |
Molekulargewicht |
239.36 g/mol |
IUPAC-Name |
[4-(2-methylpropyl)piperazin-1-yl]-pyrrolidin-2-ylmethanone |
InChI |
InChI=1S/C13H25N3O/c1-11(2)10-15-6-8-16(9-7-15)13(17)12-4-3-5-14-12/h11-12,14H,3-10H2,1-2H3 |
InChI-Schlüssel |
XKKRDNRDNFQFOS-UHFFFAOYSA-N |
SMILES |
CC(C)CN1CCN(CC1)C(=O)C2CCCN2 |
Kanonische SMILES |
CC(C)CN1CCN(CC1)C(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















